

# Application Notes: ABTS Assay for Measuring Antioxidant Activity in Plant Extracts

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## Compound of Interest

Compound Name: *ABTS diammonium salt*

Cat. No.: *B1667969*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is a widely used, sensitive, and rapid method for determining the total antioxidant capacity of plant extracts.[1][2] This spectrophotometric assay measures the ability of antioxidants in a sample to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.[3][4] The reduction of the ABTS•+ radical by an antioxidant to its colorless neutral form is proportional to the antioxidant concentration.[5][6] The assay is versatile and can be used for both hydrophilic and lipophilic antioxidants.[2][7]

## Principle of the Assay

The core principle of the ABTS assay involves the generation of the ABTS radical cation (ABTS•+) through the oxidation of ABTS.[1] This is typically achieved by reacting ABTS with a strong oxidizing agent like potassium persulfate or enzymatically using metmyoglobin and hydrogen peroxide.[8][9] The resulting stable blue-green ABTS•+ solution has a characteristic absorbance at specific wavelengths, most commonly measured at 734 nm.[1][5] When a plant extract containing antioxidants is introduced, the antioxidants donate electrons or hydrogen atoms to the ABTS•+, causing its decolorization.[5] The extent of this color change, measured as a decrease in absorbance, is directly related to the antioxidant capacity of the sample.[6] The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the antioxidant strength of the sample to that of Trolox, a water-soluble vitamin E analog.[4]

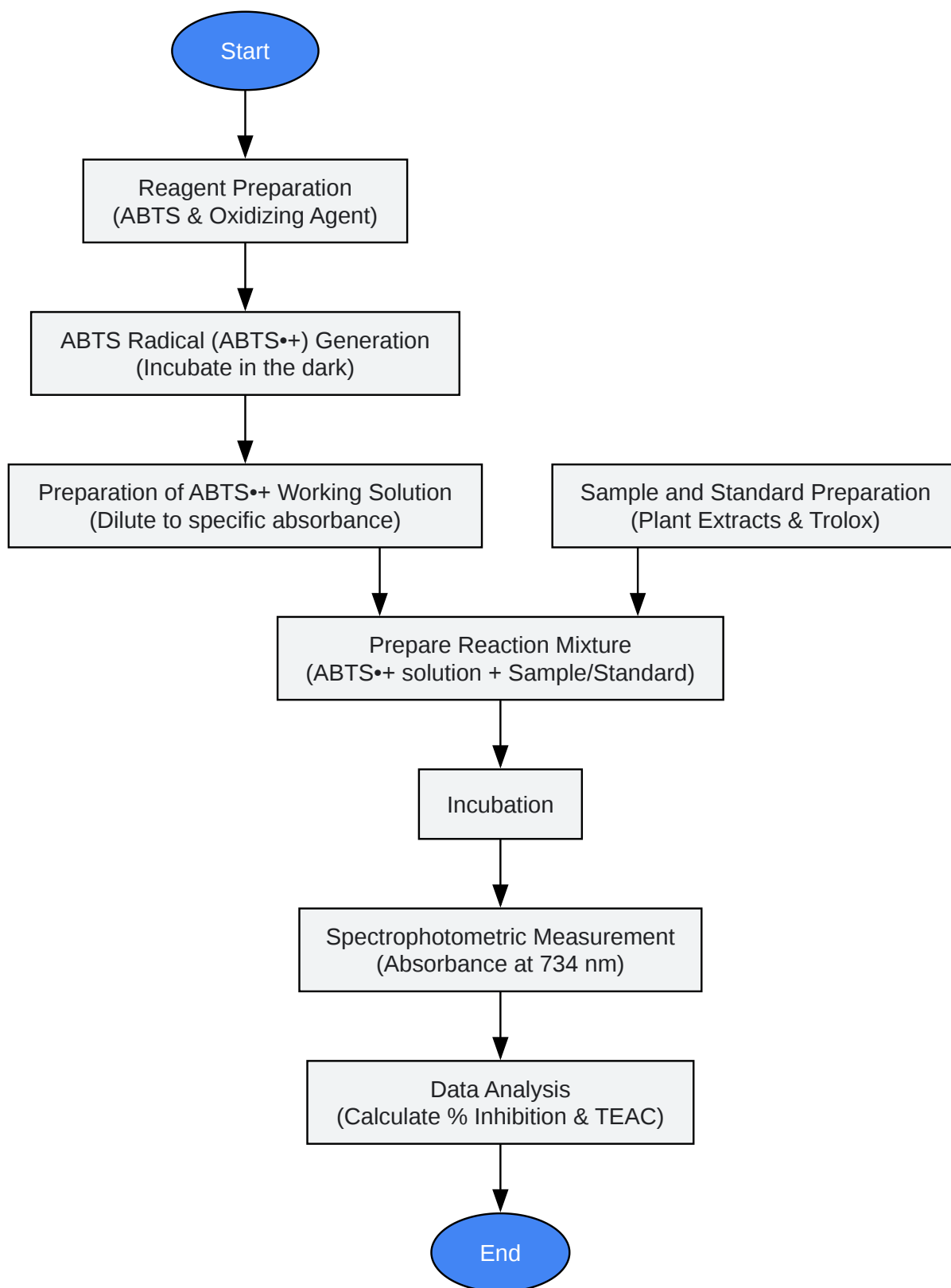
## Applications in Research and Drug Development

The ABTS assay is a valuable tool in various research and development fields:

- **Natural Product Screening:** Efficiently screen large numbers of plant extracts for antioxidant properties to identify potential sources of novel bioactive compounds.<sup>[1]</sup>
- **Drug Discovery:** Evaluate the antioxidant potential of new chemical entities and natural product-derived compounds in the early stages of drug development for diseases associated with oxidative stress.<sup>[1]</sup>
- **Quality Control:** Assess the quality and consistency of herbal products and botanical extracts by quantifying their antioxidant capacity.
- **Nutraceutical Development:** Substantiate the health claims of functional foods and dietary supplements by providing quantitative data on their antioxidant content.

## Experimental Workflow

The following diagram outlines the typical experimental workflow for the ABTS assay.

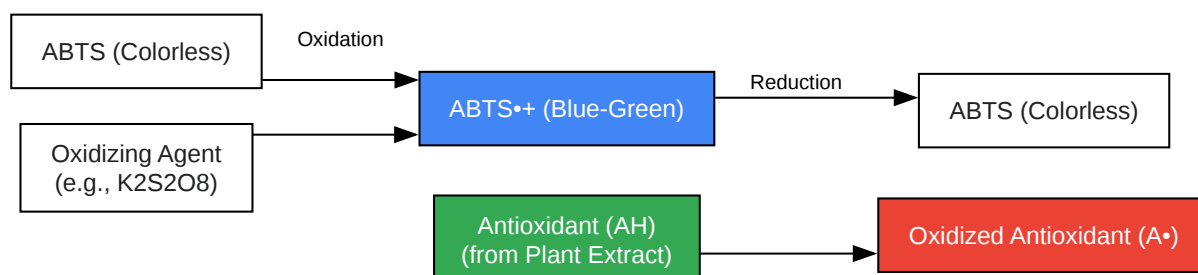


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Caption: Experimental workflow for the ABTS antioxidant assay.

## Signaling Pathway of the ABTS Reaction

The diagram below illustrates the chemical reaction involved in the ABTS assay.



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Caption: Chemical reaction pathway of the ABTS assay.

## Protocols: ABTS Radical Scavenging Assay

### Reagents and Materials

Reagent/Material	Specifications
ABTS diammonium salt	Analytical grade
Potassium persulfate ( $K_2S_2O_8$ )	Analytical grade
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)	$\geq 97\%$ purity
Methanol or Ethanol	HPLC grade
Phosphate Buffered Saline (PBS)	pH 7.4
Plant Extracts	Dissolved in a suitable solvent
96-well microplate	Clear, flat-bottom
Microplate reader	Capable of reading absorbance at 734 nm
Pipettes and tips	Calibrated

## Preparation of Solutions

### 2.1. ABTS Stock Solution (7 mM)

- Dissolve 38.4 mg of **ABTS diammonium salt** in 10 mL of deionized water.[\[5\]](#)

### 2.2. Potassium Persulfate Solution (2.45 mM)

- Dissolve 6.62 mg of potassium persulfate in 10 mL of deionized water.[\[10\]](#)

### 2.3. ABTS Radical Cation (ABTS•+) Solution (Stock)

- Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.[\[5\]](#)[\[9\]](#)
- Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the ABTS•+ radical.[\[5\]](#)[\[9\]](#)

### 2.4. ABTS•+ Working Solution

- Before the assay, dilute the stock ABTS•+ solution with methanol or PBS (pH 7.4) to an absorbance of  $0.700 \pm 0.02$  at 734 nm.[\[9\]](#)

### 2.5. Trolox Standard Solutions

- Prepare a 1 mM stock solution of Trolox in methanol.
- Perform serial dilutions of the stock solution with methanol to obtain standard concentrations ranging from 15.625 to 1000  $\mu$ M.

### 2.6. Plant Extract Solutions

- Prepare a stock solution of the plant extract in a suitable solvent (e.g., methanol, ethanol, or water).
- Prepare a series of dilutions of the extract to be tested.

## Experimental Procedure

- Pipetting: Add 20  $\mu$ L of the standard Trolox solutions, plant extract dilutions, or blank (solvent) into the wells of a 96-well microplate.

- Reaction Initiation: Add 180 µL of the ABTS•+ working solution to each well.
- Incubation: Incubate the microplate at room temperature in the dark for a specified time (typically 6-30 minutes).[1]
- Absorbance Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.[1]

## Data Presentation and Analysis

### 4.1. Calculation of Percentage Inhibition

The percentage of ABTS•+ scavenging activity is calculated using the following formula:

$$\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$$

Where:

- A<sub>control</sub> is the absorbance of the blank (ABTS•+ solution without sample).
- A<sub>sample</sub> is the absorbance of the ABTS•+ solution with the sample or standard.

### 4.2. Standard Curve

- Plot the percentage inhibition against the corresponding concentrations of the Trolox standards to generate a standard curve.
- Determine the linear regression equation ( $y = mx + c$ ) and the correlation coefficient ( $R^2$ ).

### 4.3. Determination of Trolox Equivalent Antioxidant Capacity (TEAC)

- The antioxidant capacity of the plant extract is expressed as TEAC.
- From the standard curve, the concentration of the extract that produces the same percentage inhibition as a known concentration of Trolox can be determined.
- The TEAC value is typically expressed as µM Trolox equivalents per milligram of extract (µM TE/mg extract).

#### 4.4. Sample Data Table

Sample	Concentration (µg/mL)	Absorbance (734 nm)	% Inhibition
Blank	0	0.700	0
Trolox	100 µM	0.350	50.0
Trolox	200 µM	0.175	75.0
Plant Extract A	50	0.420	40.0
Plant Extract A	100	0.280	60.0
Plant Extract B	50	0.560	20.0
Plant Extract B	100	0.490	30.0

### Troubleshooting and Considerations

- Absorbance of Blank: The absorbance of the ABTS•+ working solution should be adjusted to  $0.700 \pm 0.02$  at 734 nm for consistency.[\[9\]](#)
- Interference: Plant extracts may contain colored compounds that absorb at 734 nm. A sample blank (extract without ABTS•+ solution) should be run to correct for this.
- Solubility: Ensure that the plant extracts are fully dissolved in the chosen solvent.
- Reaction Time: The incubation time should be optimized and kept consistent across all measurements.
- pH: The pH of the reaction medium can influence the antioxidant activity, so it should be controlled, especially when using buffers.[\[2\]](#)

### References

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